{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride
Overview
Description
{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride is a versatile small molecule scaffold used primarily in research and development. It is known for its unique structure, which includes a cyclobutyl ring and an oxane moiety, making it an interesting compound for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride typically involves the reaction of cyclobutylmethanol with oxane derivatives under specific conditions. The amino group is introduced through reductive amination, and the final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclobutyl and oxane derivatives, which can be further utilized in chemical synthesis and research .
Scientific Research Applications
{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of {1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutyl and oxane moieties provide structural stability and specificity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- {1-[Amino(oxan-4-yl)methyl]cyclopropyl}methanol hydrochloride
- {1-[Amino(oxan-4-yl)methyl]cyclopentyl}methanol hydrochloride
- {1-[Amino(oxan-4-yl)methyl]cyclohexyl}methanol hydrochloride
Uniqueness
Compared to similar compounds, {1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in studies requiring specific molecular interactions and stability .
Properties
IUPAC Name |
[1-[amino(oxan-4-yl)methyl]cyclobutyl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c12-10(9-2-6-14-7-3-9)11(8-13)4-1-5-11;/h9-10,13H,1-8,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXKIJJLPGCMFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C(C2CCOCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909306-02-0 | |
Record name | Cyclobutanemethanol, 1-[amino(tetrahydro-2H-pyran-4-yl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1909306-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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